molecular formula C15H16BF3O2S B1398672 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1184850-41-6

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1398672
CAS No.: 1184850-41-6
M. Wt: 328.2 g/mol
InChI Key: PTGDBDNGKFAFLZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a benzo[b]thiophene moiety and a dioxaborolane ring

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-(trifluoromethyl)benzo[b]thiophene with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert it into different boron-containing derivatives.

    Substitution: It can participate in substitution reactions, where the boron moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane include other boronic esters and benzo[b]thiophene derivatives. For example:

    4,4,5,5-Tetramethyl-2-(benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties. The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its utility in various applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)12-8-9-7-10(15(17,18)19)5-6-11(9)22-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDBDNGKFAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725462
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184850-41-6
Record name 4,4,5,5-Tetramethyl-2-[5-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

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